4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 883531-98-4
VCID: VC2617950
InChI: InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3
SMILES: COC1=C2CCCCC2=C(C=C1)C=O
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

CAS No.: 883531-98-4

Cat. No.: VC2617950

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde - 883531-98-4

Specification

CAS No. 883531-98-4
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Standard InChI InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3
Standard InChI Key ZLUFGXCLINKKNV-UHFFFAOYSA-N
SMILES COC1=C2CCCCC2=C(C=C1)C=O
Canonical SMILES COC1=C2CCCCC2=C(C=C1)C=O

Introduction

Chemical Structure and Properties

4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde features a tetrahydronaphthalene ring structure, which is a partially hydrogenated form of naphthalene, with a methoxy group (-OCH₃) at the fourth position and an aldehyde group (-CHO) at the first position. This unique arrangement of functional groups contributes to its chemical properties and potential applications in organic synthesis and medicinal chemistry.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number883531-98-4
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
IUPAC Name4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Standard InChIInChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3
Standard InChIKeyZLUFGXCLINKKNV-UHFFFAOYSA-N
SMILESCOC1=C2CCCCC2=C(C=C1)C=O
PubChem Compound28305717

The compound has a unique structure that combines a partially saturated ring system with strategically positioned functional groups. The tetrahydronaphthalene core provides a semi-rigid framework, while the methoxy group introduces electron-donating properties and the aldehyde group serves as an electron-withdrawing reactive site.

Applications in Organic Synthesis

The structure of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde makes it valuable for various applications in organic synthesis:

Building Block Applications

The compound serves as an important building block in organic synthesis due to its reactive functional groups:

  • The aldehyde group provides a reactive site for numerous transformations including:

    • Aldol condensations

    • Wittig and related olefination reactions

    • Reductions to alcohols

    • Oxidations to carboxylic acids

    • Reductive amination reactions

  • The methoxy group can participate in:

    • Directing effects in further substitution reactions

    • Potential deprotection to form hydroxyl derivatives

    • Cross-coupling reactions under appropriate conditions

The partially hydrogenated naphthalene core offers a scaffold for building more complex molecular structures with specific three-dimensional arrangements.

SupplierCatalog NumberPurityPackage Size Options
Vulcan ChemVC2617950Not specifiedVarious
Cymit Quimica10-F612869Not specified1g (€393.00)
AChemBlockS7348497%Various
Combi-BlocksJT-923695%250mg, 1g

The compound is available at different purity levels ranging from 95% to 97%, with various packaging options to meet different research needs .

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